molecular formula C9H9N3O B13119904 2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one CAS No. 92799-14-9

2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one

Cat. No.: B13119904
CAS No.: 92799-14-9
M. Wt: 175.19 g/mol
InChI Key: HPXDTLGUZWVEHU-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its fused pyridine and pyrazine rings, with two methyl groups attached at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with diketones or ketoesters. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both pyridine and pyrazine rings also contributes to its versatility in various chemical reactions and research applications .

Properties

CAS No.

92799-14-9

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2,4-dimethylpyrido[3,4-b]pyrazin-3-one

InChI

InChI=1S/C9H9N3O/c1-6-9(13)12(2)8-5-10-4-3-7(8)11-6/h3-5H,1-2H3

InChI Key

HPXDTLGUZWVEHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NC=C2)N(C1=O)C

Origin of Product

United States

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